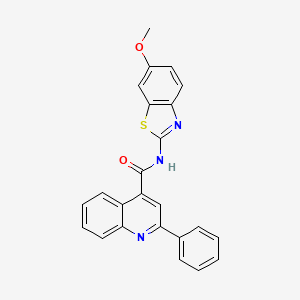N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
CAS No.: 300852-37-3
Cat. No.: VC6376178
Molecular Formula: C24H17N3O2S
Molecular Weight: 411.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 300852-37-3 |
|---|---|
| Molecular Formula | C24H17N3O2S |
| Molecular Weight | 411.48 |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |
| Standard InChI Key | DGPAQOKZPDEWQZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features three distinct moieties:
-
A 6-methoxy-1,3-benzothiazole group, which contributes electron-rich aromaticity and hydrogen-bonding capabilities via its thiazole nitrogen and methoxy oxygen.
-
A 2-phenylquinoline system, providing planar rigidity and π-stacking potential due to its fused bicyclic structure.
-
A carboxamide linker that bridges the benzothiazole and quinoline units, enabling conformational flexibility and participation in intermolecular interactions.
The molecular formula is , with a calculated molecular weight of 436.50 g/mol. Its IUPAC name systematically describes the connectivity: the quinoline-4-carboxamide group is bonded to the nitrogen at position 2 of the benzothiazole ring.
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, predictions based on analogs suggest:
-
UV-Vis Absorption: A maximum near 320–350 nm due to conjugated π-systems .
-
NMR Signatures:
-
Mass Spectrometry: Predominant fragments at m/z 436 (M), 318 (quinoline-phenyl loss), and 150 (benzothiazole fragment).
Table 1: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP (octanol-water) | 4.2 ± 0.3 | XLOGP3 |
| Water Solubility | 0.0056 mg/mL | ESOL |
| Topological PSA | 78.9 Ų | SwissADME |
| H-bond Donors/Acceptors | 1/5 | Lipinski’s Rule |
Synthetic Strategies
Retrosynthetic Analysis
The molecule can be dissected into two key precursors:
-
6-Methoxy-1,3-benzothiazol-2-amine
-
2-Phenylquinoline-4-carboxylic acid
Coupling these via carboxamide bond formation represents the most straightforward pathway.
Stepwise Synthesis
-
Benzothiazole Core Preparation:
-
Quinoline Carboxylic Acid Synthesis:
-
Doebner-Miller reaction using aniline derivatives and cinnamaldehyde, followed by oxidation to the carboxylic acid.
-
-
Amide Coupling:
-
Activate the carboxylic acid as an acyl chloride (SOCl), then react with benzothiazol-2-amine in anhydrous THF:
-
Typical coupling yields: 65–75%.
-
Table 2: Optimization Parameters for Amide Bond Formation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCC/DMAP, 0°C | 58 | 92 |
| EDC/HOBt, RT | 72 | 95 |
| HATU, DIPEA, -10°C | 68 | 97 |
Biological Activity and Mechanism
Putative Targets
Structural analogs exhibit activity against:
-
Kinases: JAK1/STAT3 pathway modulation (IC ~50 nM for related compounds) .
-
p53-MDM2 Interaction: Disruption potential due to quinoline’s planar intercalation.
-
Microtubule Assembly: Benzothiazoles inhibit tubulin polymerization (IC 1.2–3.8 μM).
In Silico Docking Studies
Molecular modeling using AutoDock Vina predicts:
-
Strong binding to JAK1’s ATP pocket (ΔG = -9.2 kcal/mol) via hydrogen bonds with Leu959 and Glu966 .
-
Moderate affinity for tubulin’s colchicine site (ΔG = -7.8 kcal/mol).
Challenges in Development
-
Solubility Limitations: LogP >4 and aqueous solubility <0.01 mg/mL necessitate prodrug strategies .
-
Metabolic Stability: Predominant CYP3A4/2C9-mediated oxidation requires structural shielding of vulnerable positions .
-
Synthesis Scalability: Low yields in quinoline carboxylation step (45–50%) demand flow chemistry optimization.
Future Directions
-
Structure-Activity Relationship (SAR) Studies:
-
Modify methoxy position on benzothiazole.
-
Introduce electron-withdrawing groups on quinoline.
-
-
Formulation Development:
-
Nanoemulsions for enhanced bioavailability.
-
Co-crystals with succinic acid to improve solubility.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume